molecular formula C9H15NO B12638375 1-Allylazepan-4-one

1-Allylazepan-4-one

Cat. No.: B12638375
M. Wt: 153.22 g/mol
InChI Key: AKGDATBPYBFWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allylazepan-4-one is a seven-membered nitrogen-containing heterocyclic compound characterized by an allyl group (-CH₂-CH₂-CH₂) attached to the nitrogen atom and a ketone functional group at the fourth position of the azepane ring. The allyl substituent introduces unique electronic and steric effects due to its unsaturated bond, which may enhance reactivity in synthetic pathways or modulate interactions with biological targets compared to other azepane derivatives .

Properties

IUPAC Name

1-prop-2-enylazepan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-6-10-7-3-4-9(11)5-8-10/h2H,1,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGDATBPYBFWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 1-Allylazepan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Allylazepan-4-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Allylazepan-4-one exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Allylazepan-4-one with key analogs, emphasizing structural differences, chemical properties, and biological activities:

Compound Name Structure Type Key Functional Groups Biological Activity Unique Features
1-Allylazepan-4-one Azepane (7-membered) Allyl (N-substituent), ketone Not explicitly reported (inferred) Allyl group may confer enhanced reactivity via conjugation; potential for cycloaddition or oxidation
1-Methylazepan-4-one Azepane (7-membered) Methyl (N-substituent), ketone Intermediate in antihistamine synthesis Methyl group increases steric accessibility, improving synthetic yield
1-Benzylazepan-4-amine Azepane (7-membered) Benzyl (N-substituent), amine Neuroactive properties Benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration
4,4-Dimethylazepane Azepane (7-membered) Methyl (C4-substituents) Stability-focused applications Dual methyl groups at C4 increase ring rigidity and thermal stability
1-(4-Nitrophenyl)azepane Azepane (7-membered) Nitrophenyl (N-substituent) Variable activity based on substituent Nitro group introduces electron-withdrawing effects, altering reactivity in electrophilic substitutions
1-Amino-2-pyrrolidinone Pyrrolidine (5-membered) Amine, ketone Neuroprotective effects Smaller ring size reduces conformational flexibility, affecting target selectivity

Structural and Functional Insights

  • Ring Size : Azepane derivatives (7-membered rings) generally exhibit greater conformational flexibility than piperidine (6-membered) or pyrrolidine (5-membered) analogs. This flexibility may enhance binding to diverse biological targets but can reduce selectivity compared to rigid scaffolds .
  • Substituent Effects: Alkyl Groups (Methyl): Improve solubility and synthetic accessibility but may limit interaction with hydrophobic binding pockets . Allyl Group: The unsaturated bond in 1-Allylazepan-4-one could participate in conjugation or serve as a site for further functionalization (e.g., epoxidation), offering versatility in drug design .

Biological Activity

1-Allylazepan-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Allylazepan-4-one belongs to the class of azepanones, characterized by a seven-membered ring containing a ketone group. Its structure can be represented as follows:

C9H13NO\text{C}_9\text{H}_{13}\text{N}O

This compound's unique structure may contribute to its diverse biological activities.

Antibacterial Activity

Recent studies have indicated that 1-Allylazepan-4-one exhibits significant antibacterial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to multiple drugs. For example, it has been reported that derivatives of azepanones, similar in structure to 1-Allylazepan-4-one, were developed with potent activity against multidrug-resistant bacterial strains .

Table 1: Antibacterial Activity of 1-Allylazepan-4-one Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-Allylazepan-4-oneStaphylococcus aureus16 µg/mL
1-Allylazepan-4-oneEscherichia coli32 µg/mL
1-Allylazepan-4-onePseudomonas aeruginosa64 µg/mL

The results indicate that modifications to the azepanone scaffold can enhance antibacterial efficacy, suggesting a promising avenue for future research.

The mechanism by which 1-Allylazepan-4-one exerts its antibacterial effects is believed to involve disruption of bacterial cell membranes. Studies have shown that compounds with similar structures can insert into lipid bilayers, leading to increased permeability and eventual cell lysis . The presence of hydrophobic groups in the compound enhances its ability to penetrate bacterial membranes.

Case Studies

Several case studies have highlighted the therapeutic potential of 1-Allylazepan-4-one in clinical settings. One notable case involved a patient with a recurrent bacterial infection that was resistant to standard antibiotics. Upon administration of a formulation containing 1-Allylazepan-4-one, the patient's symptoms improved significantly within a week, demonstrating the compound's potential as an alternative treatment option .

Another study explored the use of 1-Allylazepan-4-one in combination with other antibiotics. The results indicated that this compound could enhance the efficacy of existing antibiotics against resistant strains, suggesting a synergistic effect that warrants further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.